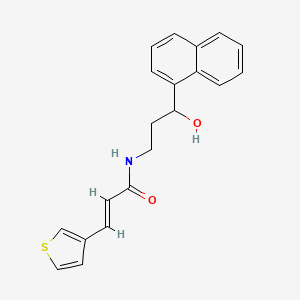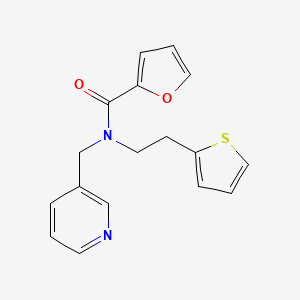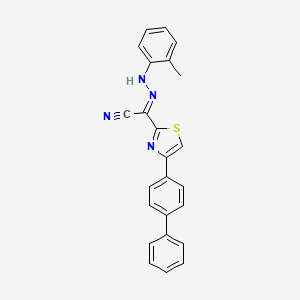
2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(2,2-dimethylmorpholin-4-yl)ethan-1-amine” is a chemical compound with the CAS Number: 1156086-77-9 . It has a molecular weight of 158.24 . The compound is in liquid form at room temperature .
Molecular Structure Analysis
The IUPAC name of the compound is 2-(2,2-dimethyl-4-morpholinyl)ethanamine . The InChI code for the compound is 1S/C8H18N2O/c1-8(2)7-10(4-3-9)5-6-11-8/h3-7,9H2,1-2H3 .Physical And Chemical Properties Analysis
The compound is a liquid at room temperature .科学的研究の応用
Synthesis and Antiplasmodial Activity
Research involves the synthesis of new compounds with potential antiplasmodial activity, highlighting the role of morpholine derivatives in medicinal chemistry. These compounds were evaluated against chloroquine-sensitive and resistant strains of Plasmodium falciparum, showcasing their potential in malaria treatment (Beagley et al., 2003).
Chemical Reaction and Structure Analysis
The interaction of 2,5-dimethyl-3,4-dinitrothiophen with secondary amines, leading to the formation of specific morpholine-containing compounds, has been studied. The structural analysis of these compounds provides insights into their chemical properties and potential applications (Mugnoli et al., 1980).
Antimalarial Activity of Ruthenocene–Chloroquine Analogues
Similar to ferrocene analogues, the synthesis and evaluation of ruthenocene–chloroquine analogues involve morpholine derivatives. These compounds demonstrate significant antimalarial activity, indicating the broad potential of morpholine derivatives in the development of antimalarial drugs (Beagley et al., 2002).
Organic Synthesis and Catalysis
Morpholine derivatives have been used in organic synthesis and catalysis, particularly in aminocarbonylation reactions. These processes highlight the utility of morpholine and related amines in the synthesis of complex organic compounds, offering pathways for the creation of pharmaceuticals and materials (Wan et al., 2002).
Environmental Chemistry
The detection and analysis of morpholine and other amines in environmental samples demonstrate the importance of these compounds in environmental chemistry. Techniques for their identification and quantification in waste and surface water are crucial for monitoring and managing environmental pollutants (Sacher et al., 1997).
Safety and Hazards
The compound is classified as dangerous with the signal word "Danger" . The hazard statements associated with the compound are H314 (Causes severe skin burns and eye damage) and H335 (May cause respiratory irritation) . There are several precautionary statements associated with the compound, including P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P363 (Wash contaminated clothing before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .
特性
IUPAC Name |
2-(2,5-dimethylmorpholin-4-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O.2ClH/c1-7-6-11-8(2)5-10(7)4-3-9;;/h7-8H,3-6,9H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXJLOKIDMDZAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CO1)C)CCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

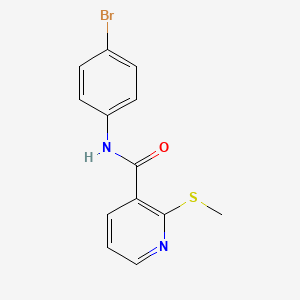
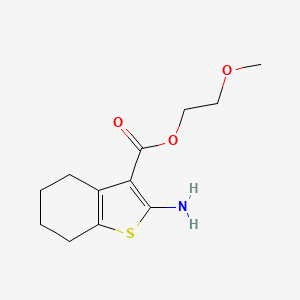
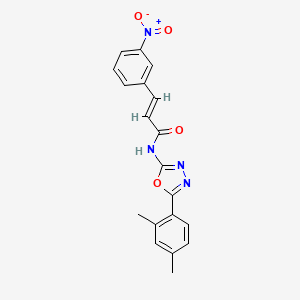
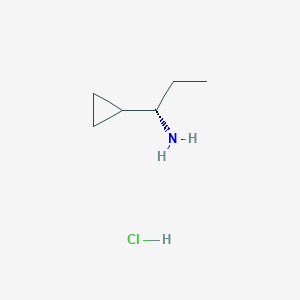
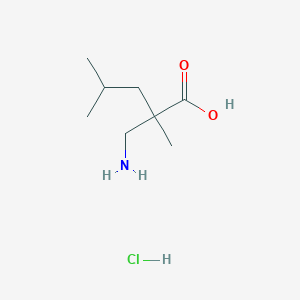
![tert-butyl N-[2-(3-methoxyazetidin-1-yl)ethyl]carbamate](/img/structure/B2970183.png)
![2,2-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide](/img/structure/B2970186.png)
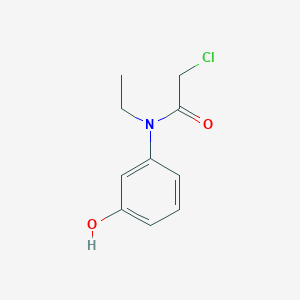
![4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzenesulfonamide](/img/structure/B2970188.png)
